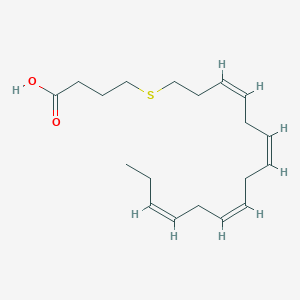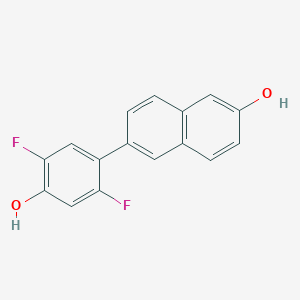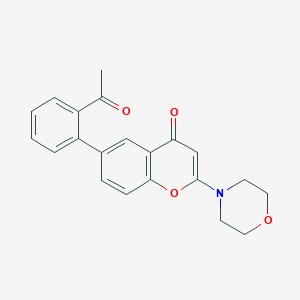
6-(2-Acetylphenyl)-2-morpholin-4-ylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with the chromenone intermediate.
Attachment of the acetylphenyl group: This can be done using Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential applications include the development of new pharmaceuticals, particularly for diseases where chromenone derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-acetylphenyl)-5-hydroxyhexanoate: Another compound with an acetylphenyl group, known for its antibacterial properties.
7-O-succinyl macrolactin A: A macrolactin derivative with similar biological activities.
Uniqueness
6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one is unique due to the combination of its chromenone core, morpholine ring, and acetylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-(2-acetylphenyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C21H19NO4/c1-14(23)16-4-2-3-5-17(16)15-6-7-20-18(12-15)19(24)13-21(26-20)22-8-10-25-11-9-22/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
IMYDVWVTZRVBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OC(=CC3=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




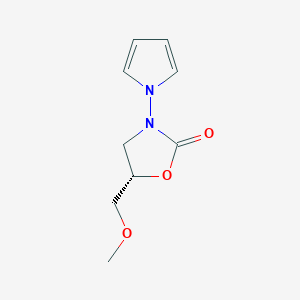
![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)

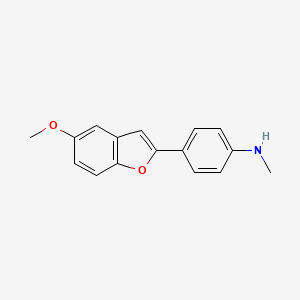
![5-Methyl-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844863.png)
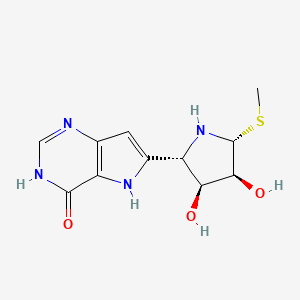
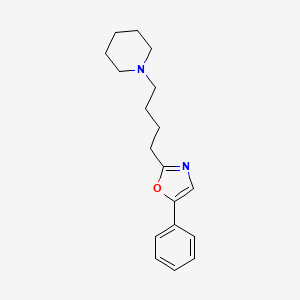
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)
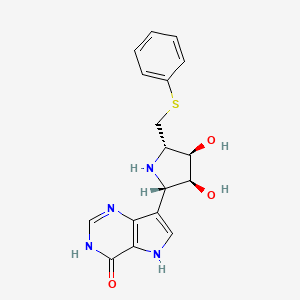
![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
